2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1178818-50-2
VCID: VC2820536
InChI: InChI=1S/C11H10ClFN2O/c1-15(11(16)5-12)7-9-4-8(6-14)2-3-10(9)13/h2-4H,5,7H2,1H3
SMILES: CN(CC1=C(C=CC(=C1)C#N)F)C(=O)CCl
Molecular Formula: C11H10ClFN2O
Molecular Weight: 240.66 g/mol

2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide

CAS No.: 1178818-50-2

Cat. No.: VC2820536

Molecular Formula: C11H10ClFN2O

Molecular Weight: 240.66 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide - 1178818-50-2

Specification

CAS No. 1178818-50-2
Molecular Formula C11H10ClFN2O
Molecular Weight 240.66 g/mol
IUPAC Name 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide
Standard InChI InChI=1S/C11H10ClFN2O/c1-15(11(16)5-12)7-9-4-8(6-14)2-3-10(9)13/h2-4H,5,7H2,1H3
Standard InChI Key RRVPVFAVKWOYAI-UHFFFAOYSA-N
SMILES CN(CC1=C(C=CC(=C1)C#N)F)C(=O)CCl
Canonical SMILES CN(CC1=C(C=CC(=C1)C#N)F)C(=O)CCl

Introduction

Physical and Chemical Properties

2-Chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide possesses distinct physical and chemical properties that influence its behavior in various applications. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Chloro-N-[(5-Cyano-2-Fluorophenyl)Methyl]-N-Methylacetamide

PropertyValue
Molecular FormulaC11H10ClFN2O
Molecular Weight240.66 g/mol
CAS Number1178818-50-2
Storage RecommendationCold conditions (dry ice)
Purity (Commercial)Approximately 95%
Usage ClassificationFor research use only

The compound contains multiple functional groups that contribute to its chemical reactivity. The chloroacetamide group is known to be reactive, particularly toward nucleophiles, making this compound potentially useful as an alkylating agent in organic synthesis. The cyano group can participate in various transformations and serves as a precursor to other functional groups such as carboxylic acids, amides, and amines. The fluoro substituent enhances metabolic stability in biological systems and can modify electronic properties of the aromatic ring.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide, providing context for understanding its potential properties and applications.

One notable example is 2-Chloro-N-(3,4-dimethoxybenzyl)acetamide (CAS: 65836-72-8), which has been studied as a selective inhibitor of UBA5 with applications in pancreatic cancer research . This compound shares the core 2-chloro-N-benzylacetamide structure but differs in the aromatic substituents, having dimethoxy groups instead of cyano and fluoro groups.

The patent literature describes various substituted cyanomethyl(ene) compounds with antimicrobial properties . While these compounds differ structurally from our target compound, they demonstrate the biological potential of molecules containing cyano groups.

Table 2: Comparison of 2-Chloro-N-[(5-Cyano-2-Fluorophenyl)Methyl]-N-Methylacetamide with Related Compounds

CompoundStructural SimilaritiesKey DifferencesReported Activities
2-Chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide--Research compound; specific activities not well documented
2-Chloro-N-(3,4-dimethoxybenzyl)acetamide (DKM 2-93)Chloroacetamide moiety, benzyl groupDimethoxy vs. cyano/fluoro substituents; N-methylation absentUBA5 inhibitor (IC50: 430 μM); anticancer activity against pancreatic cancer cells
Cyanomethyl(ene) derivativesCyano groupVarious structural differencesAntimicrobial activity

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